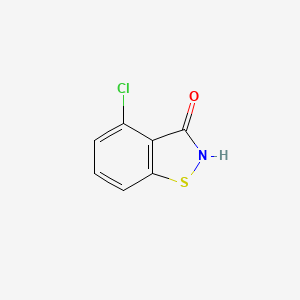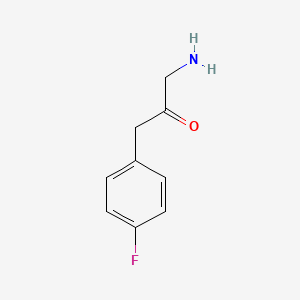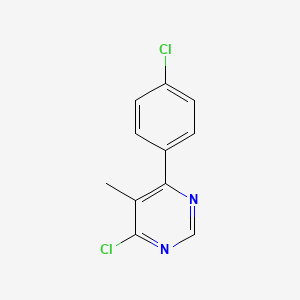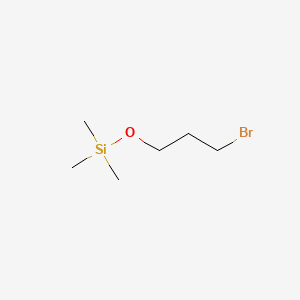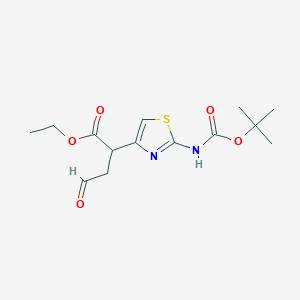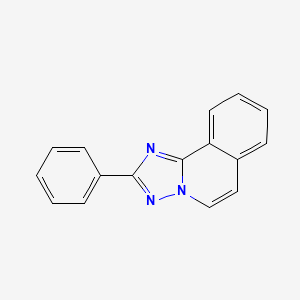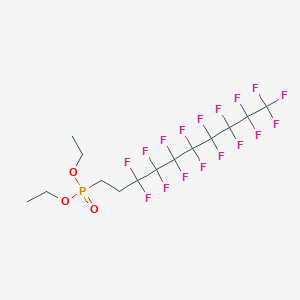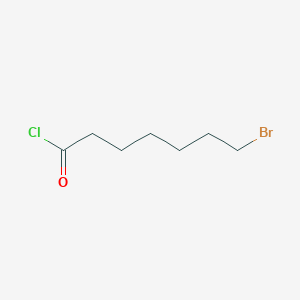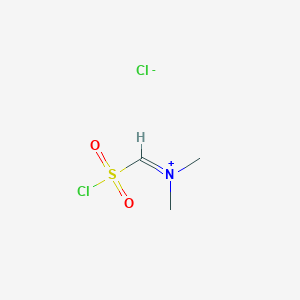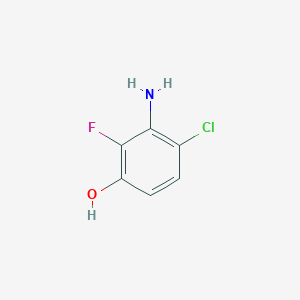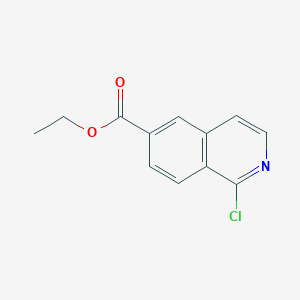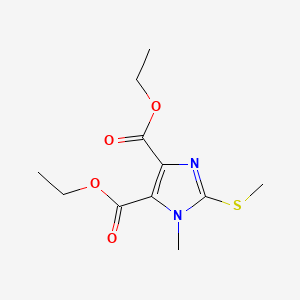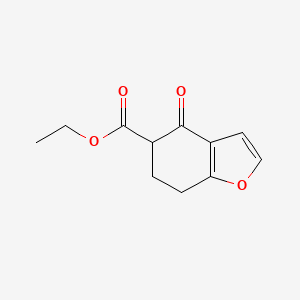![molecular formula C13H12O2 B8726275 Oxirane, 2-[(2-naphthalenyloxy)methyl]-, (2S)-](/img/structure/B8726275.png)
Oxirane, 2-[(2-naphthalenyloxy)methyl]-, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[(Naphthalen-2-yloxy)methyl]oxirane is an organic compound characterized by the presence of an oxirane ring and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(Naphthalen-2-yloxy)methyl]oxirane typically involves the reaction of naphthalen-2-ol with an epoxide precursor under basic conditions. One common method is the Williamson ether synthesis, where naphthalen-2-ol reacts with an epoxide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the oxirane ring.
Industrial Production Methods
Industrial production of (2S)-2-[(Naphthalen-2-yloxy)methyl]oxirane may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(Naphthalen-2-yloxy)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Diols or ketones.
Reduction: Alcohols.
Substitution: Substituted oxirane derivatives.
Scientific Research Applications
(2S)-2-[(Naphthalen-2-yloxy)methyl]oxirane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-[(Naphthalen-2-yloxy)methyl]oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity underlies its potential biological activities, such as enzyme inhibition or DNA interaction.
Comparison with Similar Compounds
Similar Compounds
2-[(Naphthalen-1-yloxy)methyl]oxirane: Similar structure but with the naphthalene moiety attached at a different position.
2-Methyloxirane: Lacks the naphthalene moiety, making it less complex.
Naphthalen-2-ol: Precursor in the synthesis of (2S)-2-[(Naphthalen-2-yloxy)methyl]oxirane.
Uniqueness
(2S)-2-[(Naphthalen-2-yloxy)methyl]oxirane is unique due to the combination of the oxirane ring and the naphthalene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H12O2 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
(2S)-2-(naphthalen-2-yloxymethyl)oxirane |
InChI |
InChI=1S/C13H12O2/c1-2-4-11-7-12(6-5-10(11)3-1)14-8-13-9-15-13/h1-7,13H,8-9H2/t13-/m1/s1 |
InChI Key |
BKYSFVJCBRHGMA-CYBMUJFWSA-N |
Isomeric SMILES |
C1[C@H](O1)COC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1C(O1)COC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


